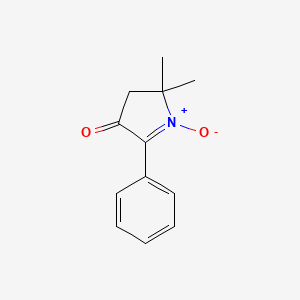
3H-Pyrrol-3-one, 4,5-dihydro-5,5-dimethyl-2-phenyl-, 1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3H-Pyrrol-3-one, 4,5-dihydro-5,5-dimethyl-2-phenyl-, 1-oxide is a heterocyclic compound that belongs to the pyrrolone family This compound is characterized by a five-membered ring structure containing nitrogen and oxygen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Pyrrol-3-one, 4,5-dihydro-5,5-dimethyl-2-phenyl-, 1-oxide can be achieved through several methods. One common approach involves the base-catalyzed intramolecular cyclization of aminoacetylenic ketones. For instance, the compound can be synthesized by the base-catalyzed intramolecular cyclization of 4-((4-chlorophenyl)amino)-4-phenyl-1-(thiophen-2-yl)pent-2-yn-1-one under mild reaction conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.
Analyse Chemischer Reaktionen
Types of Reactions
3H-Pyrrol-3-one, 4,5-dihydro-5,5-dimethyl-2-phenyl-, 1-oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive functional groups in the compound’s structure.
Common Reagents and Conditions
Oxidation: The compound can undergo oxidation reactions in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur with halogenating agents or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
3H-Pyrrol-3-one, 4,5-dihydro-5,5-dimethyl-2-phenyl-, 1-oxide has several scientific research applications:
Medicine: Due to its diverse biological activities, it is being explored for therapeutic applications in treating various diseases.
Industry: The compound is used as a flame retardant and in the synthesis of other heterocyclic compounds.
Wirkmechanismus
The mechanism of action of 3H-Pyrrol-3-one, 4,5-dihydro-5,5-dimethyl-2-phenyl-, 1-oxide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with metal ions, which can influence various biochemical processes. Additionally, its structural features allow it to interact with biological macromolecules, leading to its observed biological activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one
- 5,5-Dimethyl-3-phenyl-1-pyrroline 1-oxide
- 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl-
Uniqueness
3H-Pyrrol-3-one, 4,5-dihydro-5,5-dimethyl-2-phenyl-, 1-oxide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to form stable complexes with metal ions and its diverse reactivity profile make it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
53182-78-8 |
|---|---|
Molekularformel |
C12H13NO2 |
Molekulargewicht |
203.24 g/mol |
IUPAC-Name |
2,2-dimethyl-1-oxido-5-phenyl-3H-pyrrol-1-ium-4-one |
InChI |
InChI=1S/C12H13NO2/c1-12(2)8-10(14)11(13(12)15)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 |
InChI-Schlüssel |
QTJPSFICSXPSBH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(=O)C(=[N+]1[O-])C2=CC=CC=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




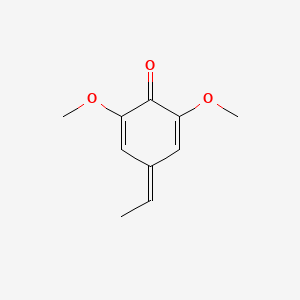
![(4H-Furo[3,2-b]indol-2-yl)(phenyl)methanone](/img/structure/B14632452.png)
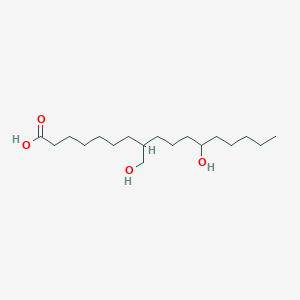
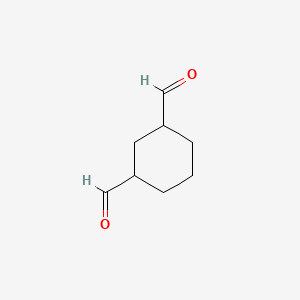
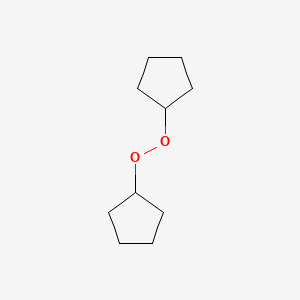
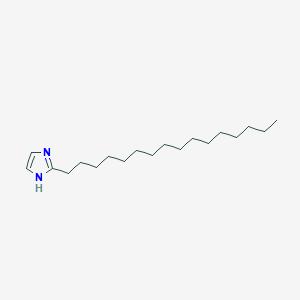
![Phenol, 2-methoxy-4-[[(4-methylphenyl)imino]methyl]-](/img/structure/B14632463.png)
![1-[(2-Nitropyridin-3-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B14632476.png)
![[[1,1'-Biphenyl]-2,2'-diylbis(methylene)]bis(trimethylsilane)](/img/structure/B14632482.png)
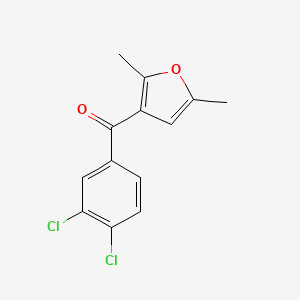
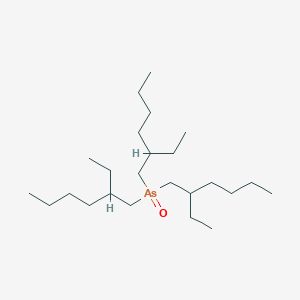
![[1,1'-Biphenyl]-4-yl 3-[4-(hexyloxy)phenyl]prop-2-enoate](/img/structure/B14632510.png)
